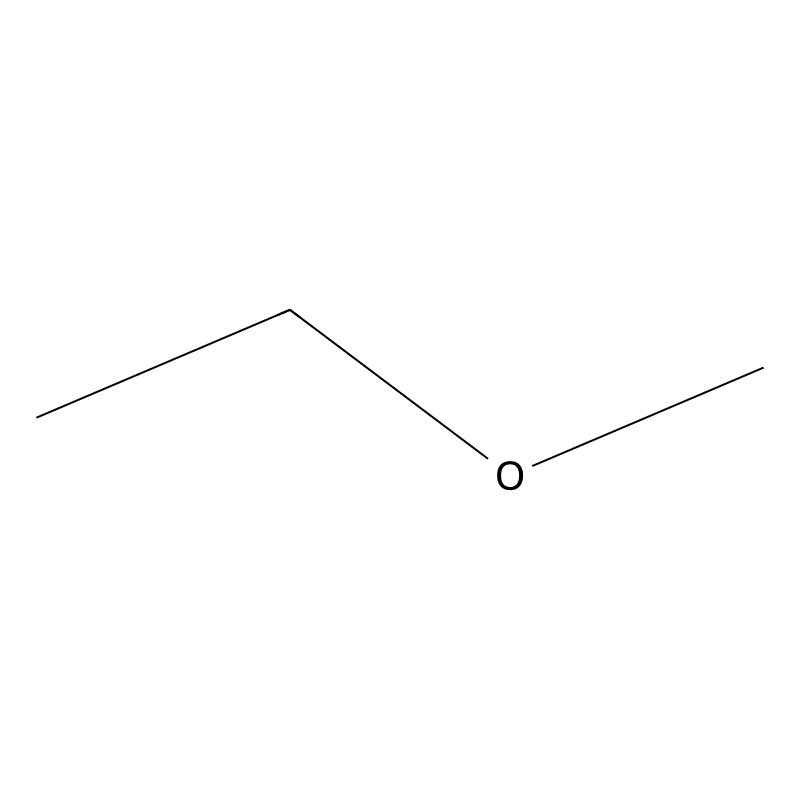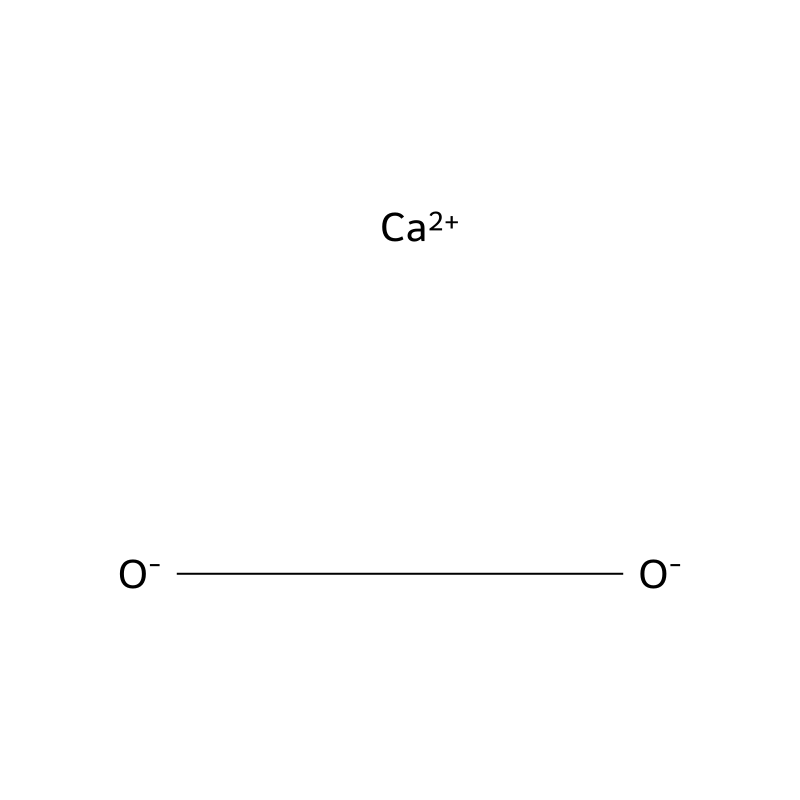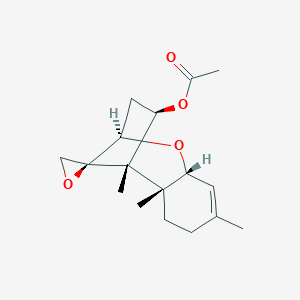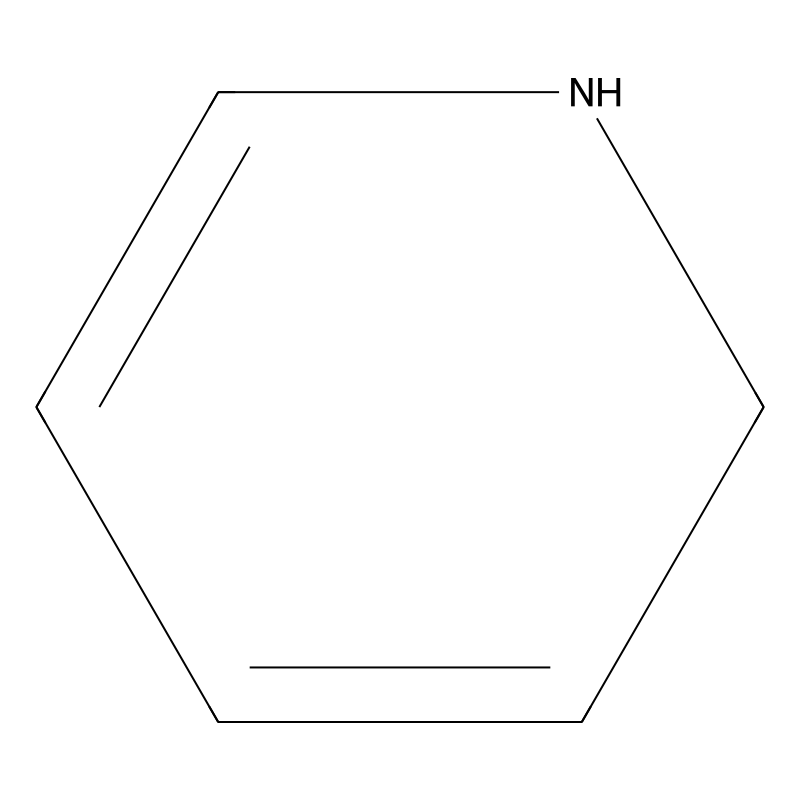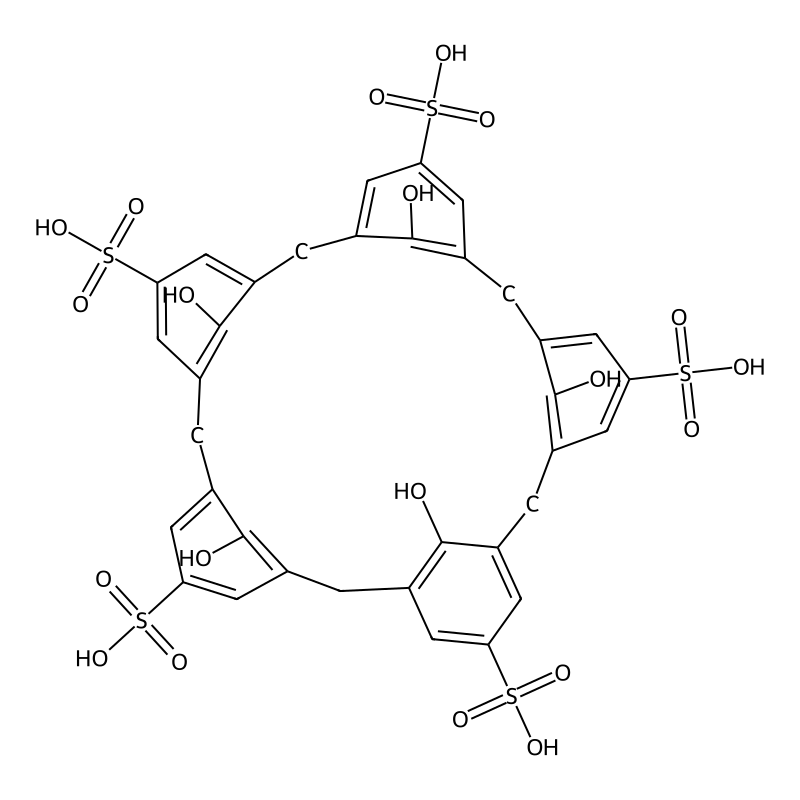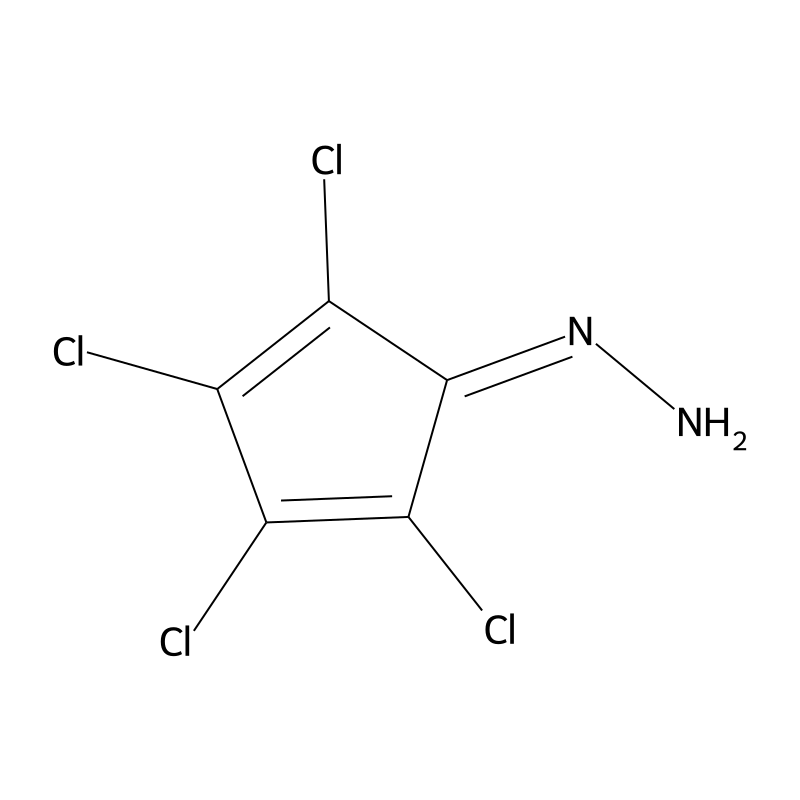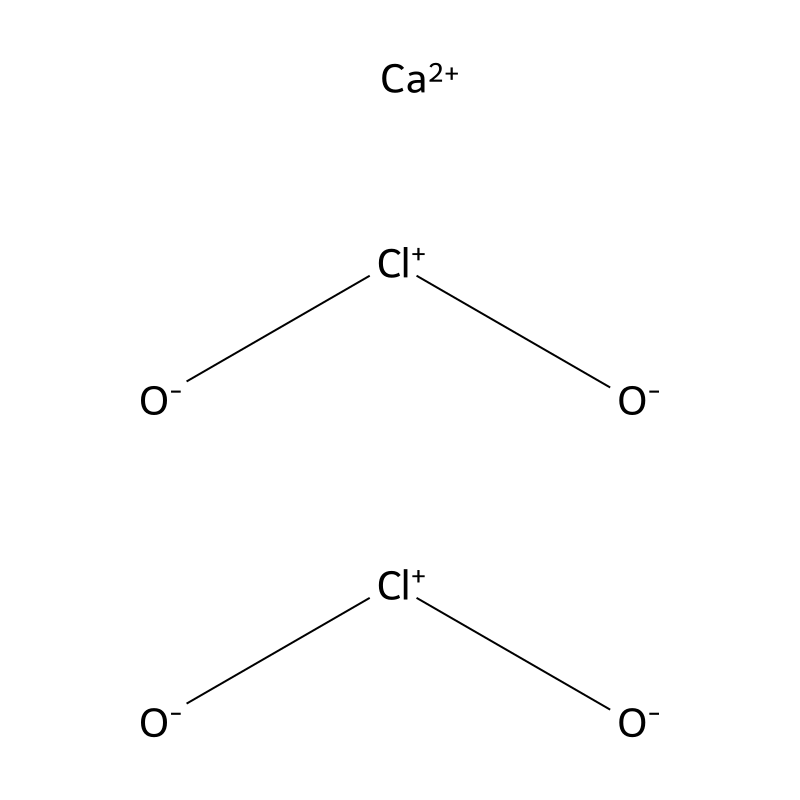4-[2-(Triethoxysilyl)vinyl]benzocyclobutene
![4-[2-(Triethoxysilyl)vinyl]benzocyclobutene](/img/no-structure.svg)
Content Navigation
CAS Number
Product Name
Molecular Formula
Molecular Weight
Organic Photovoltaics (OPVs)
4-TEVB's vinyl group can participate in polymerization reactions, forming cross-linked networks. These networks possess good film-forming properties and can be used as electron donor materials in organic photovoltaic devices. Research suggests that incorporating 4-TEVB into OPV blends can enhance device performance by improving charge transport and morphology control [].
Adhesion Promotion
The triethoxysilyl group in 4-TEVB can undergo hydrolysis, forming silanol groups (Si-OH) that can react with metal oxides present on surfaces like glass or silicon wafers. This creates strong covalent bonds, promoting adhesion between organic materials and inorganic substrates. This property makes 4-TEVB a potential candidate for surface modification in various research applications, such as attaching organic layers for sensor development or microfluidic devices.
Biocompatible Materials
By modifying the triethoxysilyl group, researchers can potentially create derivatives of 4-TEVB with improved biocompatibility. These modified molecules could be used in the development of biocompatible coatings for implants or drug delivery systems. Further research is needed to explore this application in detail [].
